molecular formula C8H9NO B088809 2-Methylbenzamide CAS No. 1262396-02-0

2-Methylbenzamide

Cat. No. B088809
Key on ui cas rn: 1262396-02-0
M. Wt: 135.16 g/mol
InChI Key: XXUNIGZDNWWYED-UHFFFAOYSA-N
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Patent
US05691362

Procedure details

Treat the product of step 5 (10.54 g, 23.3 mmol) in THF (170 mL) with 60% NaH (1.87 g, 47 mmol) followed by CH31I (1.9 mL, 30.5 mmol). Heat the reaction mixture at 60° C. for 30 min and then partition between Et2O (250 mL) and H2O (500 mL). Extract the aqueous layer with Et2O (500 mL), wash the combined organic layers with brine (250 mL), dry with MgSO4 and concentrate to give 9.9 g of the methyl benzamide product as a colorless oil (21 mmol, 91%).
Quantity
10.54 g
Type
reactant
Reaction Step One
Name
Quantity
1.87 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
reactant
Reaction Step One
Yield
91%

Identifiers

REACTION_CXSMILES
[C:1]([NH2:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Na+].[CH2:12]1COCC1>>[CH3:12][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[C:1]([NH2:9])=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
10.54 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N
Name
Quantity
1.87 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
170 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partition between Et2O (250 mL) and H2O (500 mL)
EXTRACTION
Type
EXTRACTION
Details
Extract the aqueous layer with Et2O (500 mL)
WASH
Type
WASH
Details
wash the combined organic layers with brine (250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=O)N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 21 mmol
AMOUNT: MASS 9.9 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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